Alpha,2-Dichloro-4-fluorobenzaldoxime is a chemical compound characterized by its unique structure, which includes a benzaldoxime functional group and two halogen substituents, specifically chlorine and fluorine. Its molecular formula is , and it has a molecular weight of approximately 175.07 g/mol. The compound is typically synthesized as a white to light yellow crystalline solid with various applications in organic synthesis and medicinal chemistry.
These reactions are significant for modifying the compound for specific applications in pharmaceuticals and agrochemicals.
The synthesis of alpha,2-Dichloro-4-fluorobenzaldoxime typically involves several steps:
Alternative synthetic routes may involve different halogenation methods or variations in reaction conditions to optimize yield and purity.
Alpha,2-Dichloro-4-fluorobenzaldoxime has several applications:
Interaction studies involving alpha,2-Dichloro-4-fluorobenzaldoxime primarily focus on its reactivity with nucleophiles and potential biological targets. These studies help elucidate how the compound interacts at a molecular level, influencing its pharmacological properties. Further research is needed to fully understand its interactions with biological macromolecules such as proteins and nucleic acids.
Several compounds share structural similarities with alpha,2-Dichloro-4-fluorobenzaldoxime. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Alpha-Chloro-4-fluorobenzaldoxime | Contains one chlorine atom and one fluorine atom | |
| 2,4-Dichlorobenzaldehyde | Lacks the oxime group; used in dye synthesis | |
| 4-Fluorobenzaldehyde | Contains only fluorine; used as an intermediate in pharmaceuticals | |
| 2-Chloro-4-fluorobenzaldehyde | Similar but lacks the second chlorine atom |
Alpha,2-Dichloro-4-fluorobenzaldoxime's unique combination of two chlorine atoms and one fluorine atom distinguishes it from other related compounds, potentially enhancing its reactivity and biological properties compared to its analogs.